1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a pyrrolidine carboxamide structure
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the chlorophenyl group: This step involves the reaction of the imidazole derivative with 4-chlorobenzoyl chloride under basic conditions.
Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a diester.
Coupling of the imidazole and pyrrolidine derivatives: This final step involves the coupling of the imidazole derivative with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized imidazole derivatives, reduced pyrrolidine derivatives, and substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The imidazole ring is particularly important for binding to the heme group of cytochrome P450 enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide include:
1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound also features a chlorophenyl group and an imidazole ring but lacks the pyrrolidine carboxamide structure.
4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: This compound contains a chlorophenyl group and a heterocyclic ring but differs significantly in its overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-12-1-3-14(4-2-12)21-9-11(7-15(21)22)16(23)19-6-5-13-8-18-10-20-13/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQEKSXZIDDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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